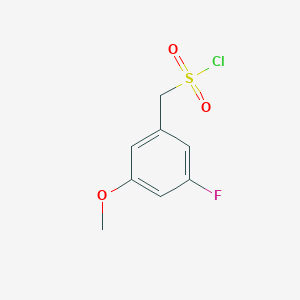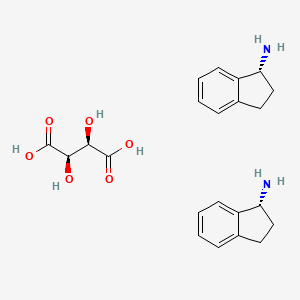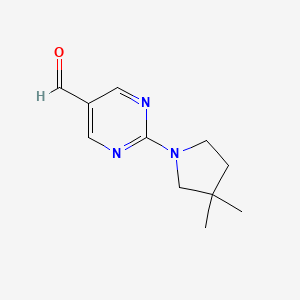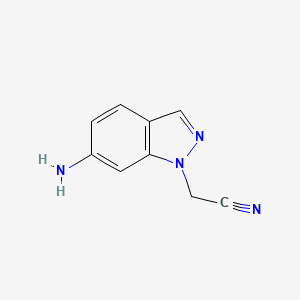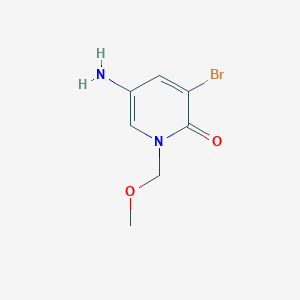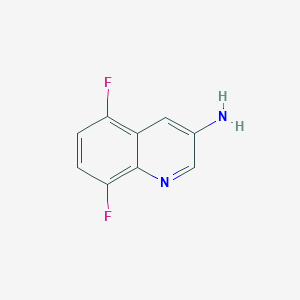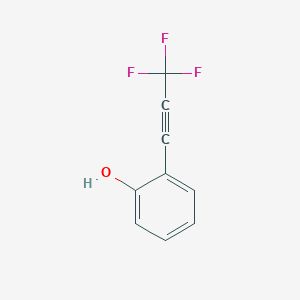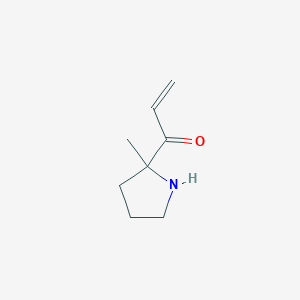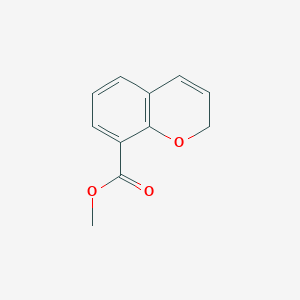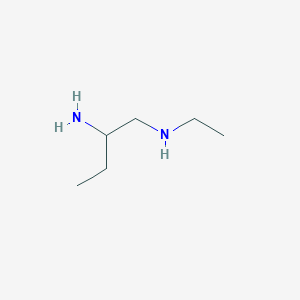
(2-Aminobutyl)(ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminobutyl)(ethyl)amine, also known as (S)-N1-ethylbutane-1,2-diamine, is an organic compound with the molecular formula C6H16N2. It is a secondary amine characterized by the presence of an ethyl group and a butyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Aminobutyl)(ethyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of ethylamine with 2-chlorobutane under basic conditions can yield this compound . Another method involves reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using catalytic hydrogenation techniques. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminobutyl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different amine derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Various amine derivatives depending on the substituents used
Applications De Recherche Scientifique
(2-Aminobutyl)(ethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Aminobutyl)(ethyl)amine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine . This mechanism is similar to that of other amine-based compounds used in the treatment of depression and other neurological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine (CH3NH2): A primary amine with a single methyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
(2-Aminobutyl)(ethyl)amine is unique due to its specific structure, which includes both an ethyl and a butyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C6H16N2 |
|---|---|
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
1-N-ethylbutane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-3-6(7)5-8-4-2/h6,8H,3-5,7H2,1-2H3 |
Clé InChI |
LNSQCMZLXWAQBY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CNCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


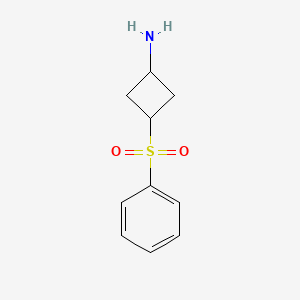
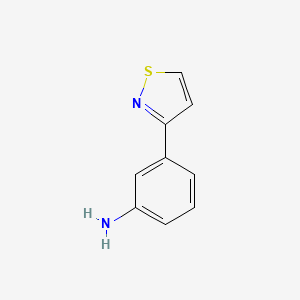
![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)
